molecular formula C8H6N2OS3 B2969800 (Z)-3-amino-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one CAS No. 98436-80-7

(Z)-3-amino-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one

Cat. No.: B2969800
CAS No.: 98436-80-7
M. Wt: 242.33
InChI Key: AKGLQVRMOUEOTF-XQRVVYSFSA-N
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Description

(Z)-3-amino-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one is a chemical compound based on the rhodanine (2-thioxothiazolidin-4-one) scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities . This derivative is specifically engineered with a thiophen-2-ylmethylene substituent at the 5-position, a modification designed to enhance its potential as a bioactive agent. The compound's (Z)-isomer configuration around the exocyclic double bond is confirmed through analytical methods, a critical factor for its specific interactions with biological targets . This compound is of significant value in antimicrobial research. Scientific studies on closely related 5-arylidenethioxothiazolidinone analogs have demonstrated potent activity against a range of Gram-positive bacteria, including Staphylococcus aureus , and fungal pathogens such as Cryptococcus neoformans . The integration of the thiophene ring, a bioisostere of phenyl, is a strategic choice in drug design to improve pharmacokinetic properties and is found in numerous therapeutic agents . Researchers can utilize this compound as a core scaffold to develop novel anti-infective agents, particularly to address the growing threat of multidrug-resistant pathogens . Beyond its antimicrobial applications, the rhodanine core is extensively investigated for its antitumor potential. The scaffold is recognized as a versatile platform for constructing novel molecules with anticancer activity . Furthermore, derivatives of 5-arylidenethioxothiazolidinone have been identified as inhibitors of enzymes like Tyrosyl-DNA phosphodiesterase I (Tdp1), a DNA repair enzyme that confers resistance to topoisomerase I (Top1) inhibitors used in cancer chemotherapy . This makes compounds of this class promising candidates for use in combination therapies to sensitize cancer cells to established chemotherapeutic drugs. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(5Z)-3-amino-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2OS3/c9-10-7(11)6(14-8(10)12)4-5-2-1-3-13-5/h1-4H,9H2/b6-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKGLQVRMOUEOTF-XQRVVYSFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=C2C(=O)N(C(=S)S2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C\2/C(=O)N(C(=S)S2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2OS3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

  • Chemistry: As a building block for synthesizing more complex molecules.

  • Biology: Investigated for its antimicrobial and antitumor properties.

  • Medicine: Potential use in developing new pharmaceuticals.

  • Industry: Utilized in the production of advanced materials and chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For instance, its antimicrobial properties may involve disrupting bacterial cell walls or inhibiting essential enzymes. The exact mechanism can vary depending on the biological context and the specific derivatives involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Activity Variations

The pharmacological profile of rhodanine derivatives is highly sensitive to substituents on the benzylidene/heteroarylidene moiety and modifications to the thiazolidinone core. Below is a comparative analysis of key analogs:

Table 1: Structural and Activity Comparison of Selected Rhodanine Derivatives
Compound Name Key Substituents Biological Activity Key Findings References
(Z)-5-(3-Fluorobenzylidene)-2-thioxothiazolidin-4-one 3-Fluorobenzylidene Anticancer, Antimicrobial Exhibits moderate activity against cancer cell lines and microbial strains. Fluorine enhances lipophilicity and target binding .
(Z)-5-(1H-Indol-3-ylmethylene)-2-thioxothiazolidin-4-one Indole ring substituent Antibacterial, Antifungal Activity depends on indole substituent position (e.g., 5-methoxy improves activity). Dicarboxylic acid substituents reduce efficacy .
(Z)-5-(4-Chlorobenzylidene)-2-thioxothiazolidin-4-one 4-Chlorobenzylidene Broad Pharmacological Potential Chlorine substitution enhances stability and enzyme inhibition. Used in ADAMTS-5 inhibitor design .
(Z)-5-(3-Methylbenzylidene)-2-thioxothiazolidin-4-one 3-Methylbenzylidene Anti-inflammatory, Antiviral Methyl group improves metabolic stability. Crystal structure reveals planar rhodanine core .
(Z)-3-Allyl-5-(4-chlorobenzylidene)-2-thioxothiazolidin-4-one Allyl group at C3, 4-chlorobenzylidene Synthetic Intermediate Allyl substitution alters electronic properties but reduces antimicrobial activity compared to amino-substituted analogs .
(Z)-5-(3-Hydroxy-4-methoxybenzylidene)-2-thioxothiazolidin-4-one 3-Hydroxy-4-methoxybenzylidene Tyrosinase Inhibition Potent melanogenesis inhibitor; hydroxyl and methoxy groups enhance binding to tyrosinase .
(Z)-5-(4-Hydroxybenzylidene)-2-thioxothiazolidin-4-one 4-Hydroxybenzylidene Antimicrobial Hydroxy group improves solubility and antibacterial efficacy against Gram-positive bacteria .

Structure-Activity Relationship (SAR) Insights

Electron-Withdrawing Groups (EWGs):

  • Fluorine (e.g., 3-fluorobenzylidene) and chlorine (e.g., 4-chlorobenzylidene) enhance target binding via hydrophobic interactions and metabolic stability .
  • Nitro groups (e.g., in 3-nitrobenzylidene derivatives) improve anticancer activity but may increase toxicity .

Electron-Donating Groups (EDGs):

  • Methoxy and hydroxy substituents (e.g., 3-hydroxy-4-methoxybenzylidene) enhance tyrosinase inhibition and antimicrobial activity by facilitating hydrogen bonding .

Heteroaromatic Substituents:

  • Thiophene (as in the target compound) and indole rings introduce π-π stacking interactions, improving affinity for enzyme active sites .

Amino vs. Allyl Substitutions: The amino group at C3 (as in the target compound) enhances solubility and hydrogen-bonding capacity compared to allyl or cyclohexyl substituents, which may sterically hinder target binding .

Pharmacological Performance

  • Antimicrobial Activity:

    • Indole-derived analogs (e.g., 5-(1H-indol-3-ylmethylene)) show superior antifungal activity when substituted with phenylacetic acid, whereas N-methylindole derivatives are less effective .
    • 4-Hydroxybenzylidene derivatives exhibit broad-spectrum antibacterial activity, particularly against Staphylococcus aureus .
  • Anticancer Activity:

    • Fluorinated and nitro-substituted derivatives demonstrate potent cytotoxicity against breast (MCF-7) and colon (HCT-116) cancer cell lines, with IC₅₀ values <10 μM .
  • Enzyme Inhibition:

    • The 3-hydroxy-4-methoxybenzylidene analog (5-HMT) inhibits tyrosinase at IC₅₀ = 2.1 μM, outperforming kojic acid (IC₅₀ = 12.9 μM) .

Biological Activity

(Z)-3-amino-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one is a member of the thiazolidinone family, which has gained attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic properties, particularly in anticancer, antimicrobial, and anti-inflammatory applications. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure

The compound's structure can be represented as follows:

C11H10N2S2\text{C}_{11}\text{H}_{10}\text{N}_2\text{S}_2

Anticancer Activity

Thiazolidinone derivatives, including this compound, have shown significant anticancer properties through various mechanisms:

  • Mechanisms of Action :
    • Induction of apoptosis in cancer cell lines.
    • Inhibition of cell proliferation by targeting specific enzymes involved in tumor growth.
  • Case Studies :
    • A study reported that thiazolidinone derivatives exhibited cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 0.45 µM to 0.53 µM .
    • Another investigation highlighted the potential of thiazolidinones as multi-target enzyme inhibitors, suggesting their role in disrupting various signaling pathways associated with cancer progression .

Antimicrobial Activity

The compound has demonstrated promising antimicrobial properties against a range of pathogens:

  • In Vitro Studies :
    • Thiazolidinones have been screened for their activity against bacteria such as Escherichia coli and Pseudomonas aeruginosa, showing minimum inhibitory concentration (MIC) values as low as 0.21 µM for some derivatives .
    • Compounds with similar structures have also been noted for their antifungal activity, inhibiting the growth of pathogenic fungi effectively.
  • Biofilm Inhibition :
    • Recent studies indicate that certain thiazolidinone derivatives can inhibit biofilm formation in bacteria, which is crucial for treating chronic infections .

Anti-inflammatory and Other Biological Activities

Beyond anticancer and antimicrobial effects, thiazolidinones exhibit additional pharmacological activities:

  • Anti-inflammatory Effects :
    • Some derivatives have shown potential as anti-inflammatory agents by modulating inflammatory pathways and reducing cytokine production.
  • Other Activities :
    • Thiazolidinones have also been investigated for antioxidant properties, with some compounds demonstrating significant inhibition of lipid peroxidation .
    • Additionally, they have been explored for their potential use in treating metabolic disorders due to their hypoglycemic effects .

Summary of Biological Activities

Activity TypeMechanism/EffectReference
AnticancerInduces apoptosis; inhibits proliferation
AntimicrobialInhibits growth of bacteria and fungi
Biofilm InhibitionReduces biofilm formation
Anti-inflammatoryModulates inflammatory cytokines
AntioxidantInhibits lipid peroxidation

Q & A

Q. Basic

  • ¹H/¹³C NMR : Assigns proton environments (e.g., thiophen-2-ylmethylene CH= at δ ~7.6) and carbon backbone .
  • IR spectroscopy : Confirms C=O (1690–1710 cm⁻¹) and C=S (1200–1250 cm⁻¹) stretches .
  • HRMS/EI-MS : Validates molecular weight (e.g., [M+Na]⁺ peaks) .

What strategies optimize reaction yields in synthesis?

Q. Advanced

  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 91% yield for 4-chloro derivatives under solvent-free conditions) .
  • Catalyst optimization : Sodium acetate in glacial acetic acid improves cyclization efficiency vs. weaker bases .
  • Solvent selection : Ethanol minimizes side reactions compared to polar aprotic solvents .

How does molecular docking elucidate enzyme inhibition mechanisms?

Advanced
Docking simulations (e.g., AutoDock Vina) predict binding modes:

  • Hydrophobic pockets : The benzylidene group occupies pockets lined by residues (e.g., V93, F125 in NAT1), enhancing affinity .
  • Hydrogen bonding : Thioxo groups interact with catalytic residues (e.g., T289 in NAT1), stabilizing inhibitor-enzyme complexes .

What biochemical pathways are affected by this compound?

Q. Basic

  • Oxidative stress : Inhibits ROS-producing enzymes (e.g., NADPH oxidase), reducing cellular damage .
  • Apoptosis : Modulates caspase-3/7 activation, inducing cancer cell death (IC₅₀ = 10 µM in HeLa) .
  • Metabolism : Alters glycolysis and lipid homeostasis via enzyme inhibition (e.g., hexokinase) .

What challenges arise in determining subcellular localization?

Q. Advanced

  • Compartment-specific targeting : Nuclear localization signals (NLS) or mitochondrial transit peptides are required for directed accumulation, but nonspecific binding to cytoplasmic proteins complicates tracking .
  • Fluorescent tagging : Bulky tags (e.g., GFP) may alter bioactivity, necessitating click chemistry for minimal perturbation .

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